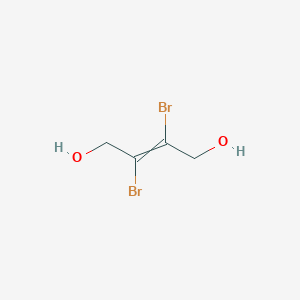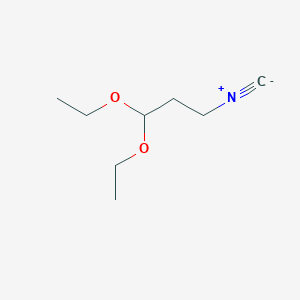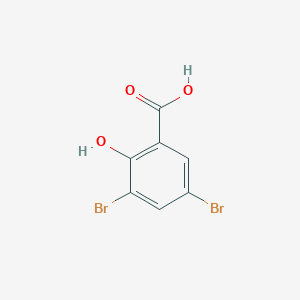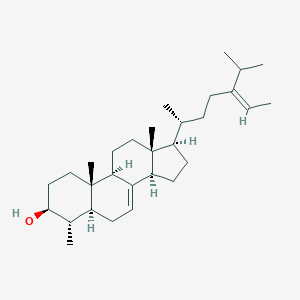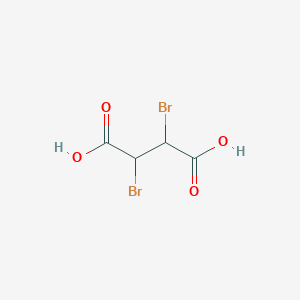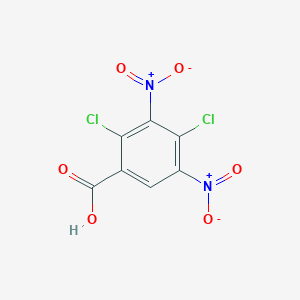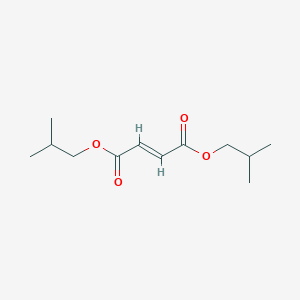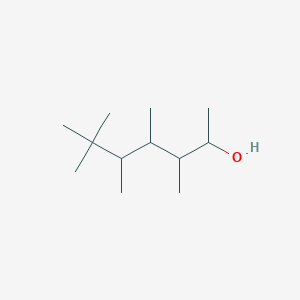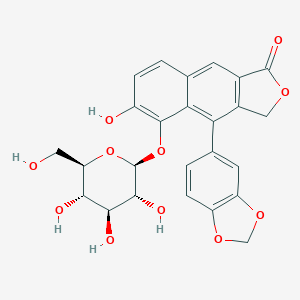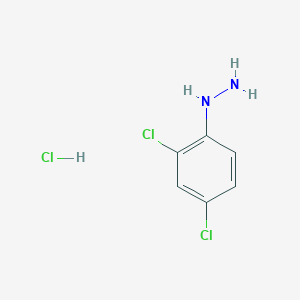
2,4-二氟-6-硝基苯酚
概述
描述
2,4-Difluoro-6-nitrophenol is an organic compound with the molecular formula C6H3F2NO3 and a molar mass of 175.09 g/mol . It appears as a yellow to orange-yellow crystalline solid and is known for its low solubility in water but can be dissolved in alcohols and some organic solvents . This compound is primarily used in chemical synthesis and research applications due to its strong oxidizing and corrosive properties .
科学研究应用
2,4-Difluoro-6-nitrophenol has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other organic compounds.
Biology: Employed in biochemical studies to investigate the effects of fluorinated phenols on biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Mode of Action
Nitrophenols, in general, are known to interact with biological systems through various mechanisms, including oxidative stress, dna damage, and interference with cellular signaling pathways .
Biochemical Pathways
Nitrophenols can potentially affect various biochemical pathways, including those involved in oxidative stress and DNA repair
Result of Action
Nitrophenols are known to cause oxidative stress and dna damage, which can lead to cell death
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Difluoro-6-nitrophenol . These factors can include pH, temperature, and the presence of other chemicals. Understanding these influences is crucial for predicting the compound’s behavior in different environments.
生化分析
Biochemical Properties
It is known that nitrophenols, a group to which this compound belongs, are more acidic than phenol itself This property might influence its interactions with various biomolecules
Cellular Effects
It is known that nitrophenols can cause oxidative stress . Depending on the dose, time, and gender, 2,4-Dinitrophenol, a related compound, may be beneficial in the treatment of neurodegenerative disorders
Molecular Mechanism
Nitrophenols are known to be involved in electrophilic substitution reactions
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C
Dosage Effects in Animal Models
It is known that 2,4-Dinitrophenol, a related compound, shows attenuation impact on oxidative stress depending on both dose, time and gender
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Difluoro-6-nitrophenol can be synthesized by reacting 2,4-difluorophenol with nitric acid . The reaction typically involves the nitration of 2,4-difluorophenol under controlled conditions to introduce the nitro group at the 6-position of the phenol ring .
Industrial Production Methods: The industrial production of 2,4-Difluoro-6-nitrophenol follows a similar synthetic route but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to ensure high yield and purity of the product . The compound is usually stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to prevent degradation .
化学反应分析
Types of Reactions: 2,4-Difluoro-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of compounds with additional oxygen-containing functional groups.
Reduction: Formation of 2,4-difluoro-6-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
相似化合物的比较
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.
2,4,6-Trinitrophenol (Picric Acid): A well-known explosive compound with strong acidic properties.
2,3-Difluoro-6-nitrophenol: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
Uniqueness: 2,4-Difluoro-6-nitrophenol is unique due to the presence of both fluorine and nitro groups on the phenol ring, which imparts distinct chemical and physical properties. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
2,4-difluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVKNFPDQWHQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278834 | |
| Record name | 2,4-Difluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-31-8 | |
| Record name | 2,4-Difluoro-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 364-31-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Difluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)
